molecular formula C18H21N7 B6458988 N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2548999-34-2

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

カタログ番号 B6458988
CAS番号: 2548999-34-2
分子量: 335.4 g/mol
InChIキー: DVXAOPGBLQRCJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine (NQP) is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to target inflammation-related diseases. NQP has shown promise in the treatment of a variety of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease, and asthma. NQP has also been studied for its potential role in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

作用機序

The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine involves the inhibition of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine is able to reduce the production of pro-inflammatory mediators, such as interleukin-6 and tumor necrosis factor alpha. In addition, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to inhibit the production of nitric oxide and prostaglandin E2.
Biochemical and Physiological Effects
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. It has also been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. In addition, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammation.

実験室実験の利点と制限

The advantages of using N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its ability to inhibit the activation of nuclear factor kappa B. Additionally, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine is a relatively safe drug with few reported side effects.
The limitations of using N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine in lab experiments include its lack of specificity, as it can inhibit other enzymes and pathways, as well as its potential for drug-drug interactions. Additionally, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has not been approved for use in humans and is only available for research purposes.

将来の方向性

Future research on N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine should focus on its potential role in the treatment of other inflammatory diseases, such as Crohn's disease and ulcerative colitis. Additionally, further studies should be conducted to evaluate the safety and efficacy of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine in humans. Furthermore, research should be conducted to determine the optimal dosage and administration of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine. Finally, further research should be conducted to determine the long-term effects of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine on the body.

合成法

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can be synthesized in a two-step procedure, starting with the reaction of quinoxaline and piperazine in the presence of an N,N-dimethyl-6-pyridazin-3-amine. The first step involves the condensation of the quinoxaline and piperazine, resulting in the formation of a pyridazin-3-amine derivative. The second step involves the N-methylation of the pyridazin-3-amine derivative, resulting in the formation of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine.

科学的研究の応用

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been studied for its potential role in the treatment of a variety of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease, asthma, and cancer. In vitro studies have shown that N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. It has also been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. In addition, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammation.

特性

IUPAC Name

N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-17(22-21-16)24-9-11-25(12-10-24)18-13-19-14-5-3-4-6-15(14)20-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXAOPGBLQRCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。